4-(1-Aminoethyl)-3-methylphenol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

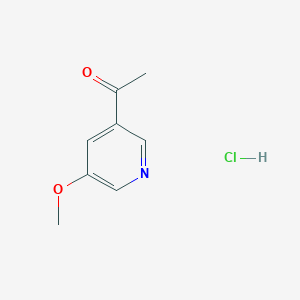

“4-(1-Aminoethyl)-3-methylphenol;hydrochloride” is an organic compound. It is a derivative of phenol, which is a type of aromatic compound widely used in various industries .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da .Physical and Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 274.4±25.0 °C at 760 mmHg, and a flash point of 119.7±23.2 °C . It has 2 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A study focused on the synthesis and characterization of 4-aminophenol derivatives, including those related to 4-(1-Aminoethyl)-3-methylphenol hydrochloride, revealed broad-spectrum antimicrobial and antidiabetic activities. These compounds demonstrated significant inhibition against various bacterial strains and yeast, as well as showing promise as antidiabetic agents through inhibitory effects on amylase and glucosidase enzymes. Additionally, the interaction of these compounds with human DNA suggested potential applications in cancer therapy due to their DNA-binding capabilities, highlighting their anticancer properties (Rafique et al., 2022).

Pharmacological Effects of Phenolic Acids

Chlorogenic Acid (CGA), a phenolic acid structurally related to 4-(1-Aminoethyl)-3-methylphenol hydrochloride, has been extensively studied for its wide range of biological and pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It has also shown potential in modulating lipid metabolism and glucose regulation, offering therapeutic benefits in treating conditions like cardiovascular disease, diabetes, and obesity. This research underlines the importance of phenolic compounds in developing natural therapeutic agents (Naveed et al., 2018).

Corrosion Inhibition

In the field of materials science, derivatives of 4-aminophenol, akin to 4-(1-Aminoethyl)-3-methylphenol hydrochloride, have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds show promising results in protecting metal surfaces against corrosion, suggesting their potential application in industrial settings to extend the lifespan of metal components and structures (Prabhu et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of 4-(1-Aminoethyl)-3-methylphenol;hydrochloride, also known as Y-27632, is the Rho-associated protein kinase (ROCK) family of protein kinases . This compound inhibits the kinase activity of both ROCK-I and ROCK-II . It also targets cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .

Mode of Action

Y-27632 acts by inhibiting the Rho-associated protein kinase (ROCK) signaling pathways . It selectively inhibits p160ROCK, although it does inhibit other protein kinases such as PKCs at higher concentrations . This inhibition is reversed by ATP in a competitive manner, suggesting that these compounds inhibit the kinases by binding to the catalytic site .

Biochemical Pathways

The inhibition of ROCK signaling pathways by Y-27632 affects various biochemical pathways. ROCK is involved in various cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion and motility, and gene expression . By inhibiting ROCK, Y-27632 can affect these processes and lead to various downstream effects.

Pharmacokinetics

It’s known that the compound is taken up by cells in a temperature- and time-dependent and saturable manner, and this uptake is competed with unlabeled y-27632 . No concentrated accumulation was found, suggesting that the uptake is a carrier-mediated facilitated diffusion .

Result of Action

The inhibition of ROCK by Y-27632 has various molecular and cellular effects. For example, it has been shown to stimulate significant neurite growth in cultured dorsal root ganglion neurons exposed to inhibitory substrates . In spinal cord-lesioned rodents, systemic administration of Y-27632 reversed the active RhoA signal around the injury area .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the uptake of the compound by cells . .

Análisis Bioquímico

Biochemical Properties

It’s structurally similar to Y-27632, a known inhibitor of Rho-associated protein kinase . This suggests that 4-(1-Aminoethyl)-3-methylphenol hydrochloride might interact with similar enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Studies on Y-27632 have shown that it can affect various types of cells and cellular processes . It’s plausible that 4-(1-Aminoethyl)-3-methylphenol hydrochloride might have similar influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-(1-Aminoethyl)-3-methylphenol hydrochloride is not well established. Given its structural similarity to Y-27632, it might exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that 4-(1-Aminoethyl)-3-methylphenol hydrochloride is involved in are not well known. It’s plausible that it might interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Future studies should focus on understanding any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Propiedades

IUPAC Name |

4-(1-aminoethyl)-3-methylphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-6-5-8(11)3-4-9(6)7(2)10;/h3-5,7,11H,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUBJTISDWGUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2761616.png)

![1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2761620.png)

![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2761622.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2761623.png)

![N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2761628.png)

![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)